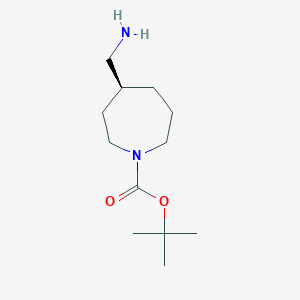

tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is azepane , a seven-membered saturated heterocyclic ring containing one nitrogen atom. The numbering of the azepane ring begins at the nitrogen atom, which occupies position 1. At position 4 of the ring, an aminomethyl substituent (-CH2NH2) is present. The tert-butoxycarbonyl (Boc) group, a protective moiety, is attached to the nitrogen at position 1 via a carboxylate linkage.

The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at position 4. This configuration is determined using the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon (C4) are prioritized based on atomic number. The aminomethyl group, hydrogen atom, and two carbon chains from the azepane ring establish the (S) configuration.

Alternative Naming Conventions and Registry Numbers

This compound is recognized by several alternative names and registry identifiers, reflecting its structural and synthetic relevance:

- 1-Boc-4-(aminomethyl)azepane : A simplified name emphasizing the Boc protection at position 1.

- This compound : A name specifying stereochemistry and functional groups.

- 1-Boc-azepane-4-methylamine : Highlights the methylamine substituent at position 4.

Registry Identifiers :

- CAS Number : 2165759-37-3 (primary), 1369353-14-9 (alternative).

- MDL Number : MFCD22035530.

- Molecular Formula : C12H24N2O2.

- Molecular Weight : 228.33 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Number (Primary) | 2165759-37-3 | |

| CAS Number (Secondary) | 1369353-14-9 | |

| Molecular Formula | C12H24N2O2 | |

| Molecular Weight | 228.33 g/mol |

Structural Relationship to Azepane Derivatives

The structural framework of This compound places it within the broader family of azepane derivatives , which are characterized by a seven-membered nitrogen-containing ring. Key structural comparisons include:

1-Boc-4-(Fmoc-amino)azepane-4-carboxylic Acid (CAS 889942-05-6):

Unprotected Azepane Derivatives :

Pharmaceutically Active Azepanes :

| Derivative | Key Substituents | Molecular Formula |

|---|---|---|

| This compound | Boc (C1), aminomethyl (C4) | C12H24N2O2 |

| 1-Boc-4-(Fmoc-amino)azepane-4-carboxylic acid | Boc (C1), Fmoc-amino (C4), carboxylic acid (C4) | C27H32N2O6 |

| Azepane-4-carboxylic acid | Carboxylic acid (C4) | C6H11NO2 |

The Boc group in the subject compound enhances stability during synthetic procedures, particularly in peptide coupling reactions, by protecting the secondary amine from unwanted side reactions. This contrasts with Fmoc-protected derivatives , which are base-labile and used in orthogonal protection strategies.

The stereochemistry at position 4 further differentiates this compound from non-chiral azepane analogs. The (S) configuration influences its molecular interactions in chiral environments, a critical factor in drug design and catalysis. For example, (-)-balanol , a natural product with an azepane core, exhibits stereospecific binding to kinase enzymes, underscoring the importance of chiral centers in bioactive molecules.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |

InChI Key |

RBXNJDUXLOZOIR-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CN |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CN |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Oxoazepane Derivatives

A common approach involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate or azepane-1-carboxylate derivatives with appropriate amines and reducing agents.

- Procedure:

A solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous methanol is treated with an amine (e.g., N-methylcyclohexanamine or cyclohexanamine) and sodium cyanoborohydride (NaCNBH3) at room temperature. The pH is adjusted to around 6 using acetic acid to facilitate reductive amination. The reaction mixture is stirred for several hours, quenched with water, and extracted with dichloromethane. The organic layer is dried and concentrated, followed by purification on silica gel chromatography to yield the Boc-protected aminomethyl azepane derivative.- Yields: Typically 40-50% for related compounds (e.g., tert-butyl 4-(cyclohexyl(methyl)amino)piperidine-1-carboxylate).

Protection and Deprotection Steps

Aminomethylation via Hydrazine and Phthalimide Intermediates

Another method involves the conversion of hydroxymethyl derivatives to aminomethyl compounds through phthalimide intermediates:

- Procedure:

4-Fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester is reacted with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF at 0°C, followed by addition of phthalimide. After stirring, the product is purified by silica gel chromatography.

The phthalimide intermediate is then treated with hydrazine monohydrate in ethanol at room temperature for 2 hours to release the free aminomethyl group. The product is purified again by chromatography.- Yield: Approximately 76% for the aminomethylated product.

Amination Using Ethanolamine

- The reaction of crude intermediates with ethanolamine at 60°C for 1 to 2.5 hours leads to aminomethyl derivatives.

- After reaction, the mixture is cooled, extracted, and purified by flash chromatography to isolate the product.

- Yields: Around 46% over multiple steps.

Purification Techniques

- Silica gel column chromatography is the predominant purification method, using solvent systems such as hexane/ethyl acetate mixtures or methanol/dichloromethane gradients.

- Typical solvent ratios range from 10:1 to 2:3 hexane/ethyl acetate or 20-50% methanol in dichloromethane.

- Purification ensures removal of side products and isolation of the desired stereoisomer.

Reaction Conditions Summary Table

| Step | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | tert-butyl 4-oxopiperidine-1-carboxylate | Amine, NaCNBH3, MeOH, pH 6 (AcOH) | RT | 3 h | 40-50 | Silica gel purification |

| Phthalimide substitution | 4-fluoro-4-(hydroxymethyl)piperidinecarboxylate tert-butyl ester | Triphenylphosphine, DIAD, phthalimide, THF | 0°C to RT | 2.5 h | - | Intermediate formation |

| Hydrazine deprotection | Phthalimide intermediate | Hydrazine monohydrate, EtOH | RT | 2 h | 76 | Silica gel purification |

| Amination with ethanolamine | Crude intermediate | Ethanolamine | 60°C | 1-2.5 h | 46 (3 steps) | Flash chromatography |

Research Findings and Considerations

- The stereochemistry at the 4-position (S or R) is controlled by the choice of starting materials and reaction conditions, with chiral precursors or resolution methods employed to obtain the (S)-enantiomer.

- The Boc protecting group is critical for stability and handling during synthesis, preventing unwanted side reactions at the nitrogen.

- The aminomethyl group introduction via reductive amination or phthalimide intermediates is efficient and yields products suitable for further functionalization in pharmaceutical synthesis.

- Purification by chromatography is essential to achieve high purity and isolate the desired stereoisomer.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) participates in nucleophilic substitutions, particularly under basic conditions. Common reagents include alkyl halides and acyl chlorides:

Mechanistic Insight : The primary amine acts as a nucleophile, attacking electrophilic carbons in alkyl halides or acylating agents. Steric hindrance from the azepane ring slightly reduces reactivity compared to linear amines .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride:

Applications : Deprotection is critical for generating reactive intermediates in peptide coupling or metal-catalyzed reactions .

Oxidation Reactions

The aminomethyl group undergoes oxidation to form imines or nitroso derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂, Fe(II) catalyst | pH 7 buffer, 25°C, 6 hours | Azepane-4-carboxaldehyde | Moderate | |

| NaIO₄ | H₂O/THF, 0°C, 1 hour | Nitrosoazepane derivative | High |

Chirality Retention : The (S)-configuration at C4 remains intact during oxidation due to the rigid azepane ring.

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination:

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH | RT, 12 hours | N-Benzylazepane derivative | 75–80 | |

| Cyclohexanone | H₂, Pd/C, EtOH | 60°C, 24 hours | N-Cyclohexylazepane derivative | 68–72 |

Side Reactions : Over-reduction of the imine intermediate is minimized using NaBH₃CN.

Ring-Opening and Functionalization

The azepane ring undergoes ring-opening reactions under strong nucleophilic conditions:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 hours | Linear diamine derivative | Polymer synthesis | |

| H₂SO₄, H₂O | 100°C, 24 hours | Amino alcohol derivative | Bioactive scaffolds |

Comparative Reactivity Table

The compound’s reactivity is influenced by steric effects from the tert-butyl group and ring strain:

| Functional Group | Reactivity (vs. linear analogs) | Key Factor |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | 20–30% slower | Steric hindrance from azepane ring |

| Boc group | Similar | Standard acid-labile protection |

Scientific Research Applications

Chemistry:

Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

Biological Probes: It can be used as a probe to study biological systems due to its unique structural features.

Medicine:

Drug Development:

Industry:

Catalysis: It may be used in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism by which tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context in which the compound is used, such as in medicinal chemistry or catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with tert-butyl (S)-4-(aminomethyl)azepane-1-carboxylate but differ in ring size, substituents, or stereochemistry:

Table 1: Structural Comparison

Key Observations:

- Substituents : The ethyl group in the cyclopentane analog increases lipophilicity, which may enhance membrane permeability but reduce solubility .

- Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions in chiral environments, such as enzyme active sites .

Key Findings:

- Reduction-Amination : The cyclopentane derivative () uses LiAlH₄ (LAH) for ester reduction, a common strategy for alcohol intermediates, followed by mesylation and amination .

Table 3: Property Comparison

Key Observations:

- Stability : Both azepane derivatives ( and ) exhibit good stability under recommended storage conditions, critical for long-term pharmaceutical use .

Biological Activity

Tert-butyl (S)-4-(aminomethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : Approximately 228.33 g/mol

- Functional Groups : The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator by binding to the active sites of various proteins, influencing pathways involved in:

- Signal Transduction

- Metabolic Regulation

- Cellular Communication

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in cancer pathways. For example, it has shown potential as an inhibitor of protein kinases, which play critical roles in cell signaling and proliferation. A study demonstrated that compounds structurally related to this compound exhibited significant inhibitory activity against PKB (Protein Kinase B), with selectivity over other kinases like PKA (Protein Kinase A) .

Interaction with Receptors

Molecular docking studies have suggested that this compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. This interaction could modulate neurotransmission and metabolic processes, indicating its potential in treating neurological disorders or metabolic syndromes .

In Vivo Studies

In vivo studies using animal models have shown promising results for compounds similar to this compound. For instance, related compounds have demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages .

| Study | Compound | Dosage | Tumor Growth Inhibition |

|---|---|---|---|

| 1 | Analog A | 30 mg/kg | 90.6% |

| 2 | Analog B | 30 mg/kg | 83.8% |

These findings highlight the therapeutic potential of this compound class in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the aminomethyl group position can significantly alter the biological activity of related compounds. For example, compounds with different substitutions at the azepane ring showed varying degrees of kinase inhibition and receptor binding affinities .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate, and how is enantiomeric purity ensured?

The compound is synthesized via iridium-catalyzed regio- and enantioselective amination. For example, allyl acetate reacts with 4-Boc-4,7-diazaspiro[2.5]octane at 70°C in DMF, yielding 98% product after purification by silica gel column chromatography (hexane:EtOAc gradients). Enantiomeric purity (95% ee) is validated using chiral HPLC with a specific mobile phase (e.g., hexane:EtOAc = 4:1, Rf = 0.29) and corroborated by H/C NMR and HRMS .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : H NMR (400 MHz, CDCl) to confirm proton environments (e.g., tert-butyl δ 1.43 ppm, azepane ring protons δ 1.60–3.40 ppm).

- FTIR : Peaks at ~3300 cm (N-H stretch) and 1680 cm (C=O of carbamate).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) for ee determination.

- HRMS : ESI+ mode to verify molecular ion ([M+H] at m/z 229.18) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at room temperature in a tightly sealed container under inert gas (N/Ar). Avoid prolonged exposure to light, moisture, or acidic/alkaline environments, as the tert-butyl carbamate group may hydrolyze under harsh conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) values reported under varying synthetic conditions?

Cross-validate analytical methods:

- X-ray crystallography : Determine absolute configuration using SHELXL-refined structures (R-factor < 0.05) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).

- Replicate syntheses : Control variables like catalyst loading, solvent polarity, and reaction time to identify reproducibility issues .

Q. What mechanistic insights explain the role of the tert-butyl carbamate group in stabilizing intermediates during synthesis?

The tert-butyl group acts as a steric shield, preventing undesired nucleophilic attack on the azepane ring. Computational studies (e.g., DFT at B3LYP/6-31G*) show reduced electron density at the carbamate carbonyl due to steric hindrance, slowing hydrolysis. This stability enables its use in multi-step syntheses, such as peptide coupling or enzyme inhibitor design .

Q. How does the compound’s solid-state hydrogen bonding network influence its reactivity?

Graph-set analysis (e.g., Etter’s rules) of crystal structures reveals N-H···O hydrogen bonds between the aminomethyl group and carbamate oxygen, forming motifs. This network enhances thermal stability (TGA shows decomposition >200°C) and may affect solubility in polar solvents, requiring DMF or DMSO for dissolution in biological assays .

Q. What strategies are effective for evaluating the compound’s activity in supramolecular or pharmacological contexts?

- Molecular docking : Simulate interactions with targets like hepatocyte growth factor receptors (e.g., c-Met) using AutoDock Vina.

- In vitro assays : Test inhibitory activity (IC) in kinase assays or cell proliferation models (e.g., HUVEC cells).

- SPR spectroscopy : Measure binding kinetics (k/k) to validate target engagement .

Methodological Tables

Table 1. Key Synthetic Parameters for High-Yield Production

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst (Ir complex) | 2 mol% | ee >95% |

| Solvent | DMF | Yield 98% |

| Temperature | 70°C | Reduced side reactions |

| Purification | SiO (hexane:EtOAc) | Purity >99% |

Table 2. Analytical Techniques for Contradiction Resolution

| Technique | Application | Example Outcome |

|---|---|---|

| Chiral HPLC | ee determination | 95% ee |

| X-ray crystallography | Absolute configuration | R-factor = 0.038 |

| DFT Calculations | Transition state analysis | ΔG = 25 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.